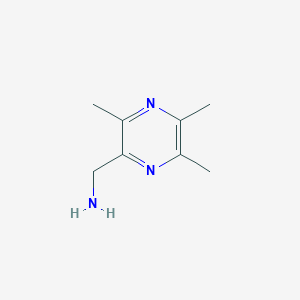

(4-((3,4-二甲基苯基)氨基)-6-氟喹啉-3-基)(吗啉基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

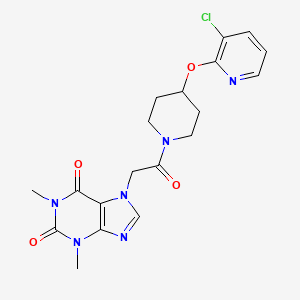

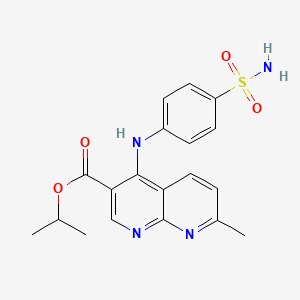

The compound "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone" is a chemical entity that appears to be related to quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The structure of this compound suggests that it may have potential therapeutic applications, although the specific papers provided do not directly discuss this compound.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in the literature. For instance, a two-step synthesis procedure from commercial starting reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes has been reported for a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative . Similarly, the synthesis of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones from aryl-hydrazonomalononitrile in a one-step procedure has been described, leading to various cinnoline derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific compound would also contain a morpholino group and a dimethylphenylamino moiety, which could influence its chemical behavior and biological activity. X-ray diffraction data, along with IR, 1H, and 13C-NMR spectroscopy, are typically used to fully characterize such compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[3,2-c]cinnoline derivatives from (4-amino-cinnolin-3-yl)-phenyl-methanones . Additionally, treatment with triethyl-orthoacetate can lead to the formation of imidoesters, which can cyclize to form additional cinnoline derivatives . These reactions highlight the reactivity of the amino group at the 4-position of the quinoline ring, which is likely to be a key site for chemical transformations in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents and may show fluorescence under UV light due to the conjugated system within the quinoline ring. The presence of a morpholino group in the compound of interest could also affect its solubility and hydrogen bonding capability. The detailed 2D DQF-COSY and 2D NOESY NMR analysis can provide insights into the rotational isomerism and conformational preferences of such compounds .

科学研究应用

合成和抗肿瘤活性

对含有吗啉基团和类似结构框架的化合物进行的研究突显了它们在抗肿瘤活性中的潜力。例如,唐和傅(2018年)对“3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮”进行的研究显示出对多种癌细胞系(包括A549、BGC-823和HepG-2)的明显抑制作用。这表明具有吗啉基团的化合物在癌症研究中可能有应用,特别是在合成具有抗肿瘤性质的分子方面(Zhi-hua Tang & W. Fu, 2018)。

化学合成和表征

合成和表征包括吗啉基团和喹啉衍生物在内的复杂结构化合物,揭示了它们在科学应用中的潜力。Bakare等人(2005年)报告了“12-甲氧基-15-(4-吗啉基)波多卡尔-8,11,13-三烯-15-酮”的合成过程和通过晶体学的结构分析。这突显了吗啉基化合物在化学合成和结构分析研究中的相关性(O. Bakare, N. John, R. Butcher, & L. Zalkow, 2005)。

纳米技术应用

Roy等人(2008年)探索了使用包括吗啉基团在内的新型有机化合物合成金纳米颗粒。该研究说明了这类化合物如何在纳米技术领域中使用,特别是在金纳米颗粒形态的制备和控制方面,为涉及“(4-((3,4-二甲基苯基)氨基)-6-氟喹啉-3-基)(吗啉基)甲酮”的科学研究应用提供了潜在途径(P. Roy, Koushik Dhara, M. Manassero, & P. Banerjee, 2008)。

医学研究中的成像剂

开发用于疾病如帕金森病的成像剂也利用了含有吗啉基团的化合物。王等人(2017年)对合成用于成像帕金森病中LRRK2酶的潜在PET剂的研究,突显了这类化合物在开发诊断工具和增进我们对神经系统疾病的理解方面的应用(Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017)。

属性

IUPAC Name |

[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-14-3-5-17(11-15(14)2)25-21-18-12-16(23)4-6-20(18)24-13-19(21)22(27)26-7-9-28-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKIGHDYYHTLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

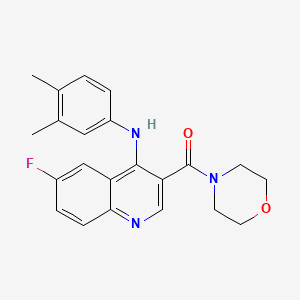

![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)

![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)

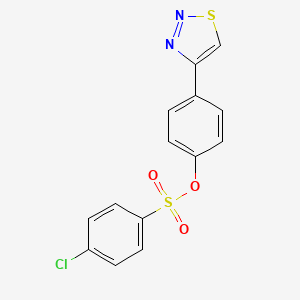

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)

![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)

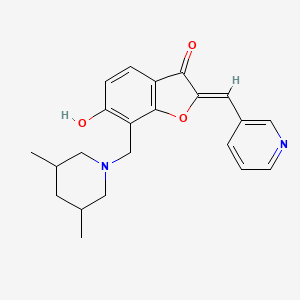

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)